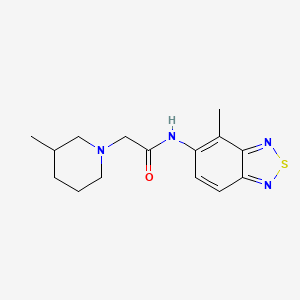![molecular formula C14H12BrN3OS B4239634 N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B4239634.png)
N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide
説明
N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase. Glutaminase is an important enzyme that catalyzes the conversion of glutamine to glutamate, which is a crucial step in the production of ATP and other important metabolites. BPTES has been shown to be a potent inhibitor of glutaminase and has been studied extensively for its potential use in cancer therapy.
作用機序
N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide works by binding to the active site of glutaminase, thereby inhibiting its activity. Glutaminase is an important enzyme in cancer cells because it allows them to use glutamine as a source of energy and building blocks for cell growth. Inhibition of glutaminase by N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide leads to a decrease in the levels of ATP and other important metabolites, which can lead to cell death.
Biochemical and Physiological Effects:
N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of glutaminase, N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been shown to induce apoptosis in cancer cells, inhibit cell migration and invasion, and reduce the levels of reactive oxygen species. N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has also been shown to have an effect on the immune system, increasing the activity of natural killer cells and reducing the levels of regulatory T cells.
実験室実験の利点と制限
One advantage of using N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide in lab experiments is that it is a potent and specific inhibitor of glutaminase. This allows researchers to study the role of glutaminase in cancer cells and other cell types. However, one limitation of using N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is that it is a small molecule inhibitor, which can limit its effectiveness in vivo. Additionally, the use of N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide in animal models can be challenging due to its low solubility in water.
将来の方向性
There are a number of future directions for research on N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area of interest is the combination of N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide with other therapies, such as chemotherapy or immunotherapy. Additionally, there is interest in studying the role of glutaminase and N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide in other diseases, such as neurodegenerative disorders.
科学的研究の応用
N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been extensively studied for its potential use in cancer therapy. Glutaminase is upregulated in many types of cancer cells, and inhibition of this enzyme has been shown to be a promising therapeutic strategy. N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, and has been studied in a number of different cancer types including breast, lung, and prostate cancer.
特性
IUPAC Name |
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3OS/c1-9-11(15)7-8-12(16-9)17-14(20)18-13(19)10-5-3-2-4-6-10/h2-8H,1H3,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKCXCSQOZDTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(allyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B4239560.png)
![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide](/img/structure/B4239561.png)
![N-[4-(acetylamino)phenyl]-N'-(4-fluorobenzyl)ethanediamide](/img/structure/B4239564.png)
![3-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4239575.png)
![2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylpropanamide](/img/structure/B4239579.png)



![3-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B4239610.png)

![2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4239621.png)
![(3-nitrophenyl)[4-(2-propyn-1-yloxy)benzyl]amine](/img/structure/B4239649.png)

![N-[4-(acetylamino)phenyl]-N'-isopropylethanediamide](/img/structure/B4239660.png)